2-Amino-4-(5-tert-butylthiophen-2-yl)-1-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
Description
Table 1: Summary of Chemical Identity Data
Properties
CAS No. |
354796-77-3 |
|---|---|
Molecular Formula |
C25H27N3OS |
Molecular Weight |
417.6 g/mol |
IUPAC Name |
2-amino-4-(5-tert-butylthiophen-2-yl)-1-(4-methylphenyl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C25H27N3OS/c1-15-8-10-16(11-9-15)28-18-6-5-7-19(29)23(18)22(17(14-26)24(28)27)20-12-13-21(30-20)25(2,3)4/h8-13,22H,5-7,27H2,1-4H3 |
InChI Key |
HGRIMCXMBKCEJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(C(=C2N)C#N)C4=CC=C(S4)C(C)(C)C)C(=O)CCC3 |
Origin of Product |
United States |
Biological Activity
The compound 2-Amino-4-(5-tert-butylthiophen-2-yl)-1-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a synthetic organic molecule with potential therapeutic applications. Its complex structure suggests diverse biological activities, which are critical for drug development in various therapeutic areas.
Antimicrobial Activity
Research indicates that compounds with similar structures often exhibit significant antimicrobial properties. For instance, derivatives of quinoline and thiophene have shown efficacy against various bacterial strains and fungi. The presence of the carbonitrile group may enhance these effects by acting as a bioisostere for carboxylic acids, which are known to be biologically active.
Anticancer Potential
Studies on related compounds suggest potential anticancer activity. The hexahydroquinoline framework has been associated with inhibitory effects on cell proliferation in several cancer cell lines. For example, compounds featuring similar structural motifs have demonstrated the ability to induce apoptosis in cancer cells through various mechanisms, including the inhibition of topoisomerases and modulation of signaling pathways involved in cell survival.
Enzyme Inhibition
The compound may possess enzyme inhibitory properties. Quinoline derivatives are often evaluated for their ability to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in Alzheimer's disease treatment. Preliminary data from related studies suggest that this compound could inhibit AChE effectively, potentially aiding in cognitive enhancement.
Study 1: Synthesis and Biological Evaluation
A study published in the Journal of Medicinal Chemistry synthesized various quinoline derivatives and evaluated their biological activities. The findings indicated that modifications at the nitrogen and carbon positions significantly affected their enzyme inhibition profiles. The compound was noted for its promising activity against AChE and its potential as a lead compound for further development .
Study 2: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis revealed that the introduction of bulky groups like tert-butyl on the thiophene ring enhanced lipophilicity and cellular uptake. This modification was associated with increased potency against cancer cell lines .
Data Tables
Scientific Research Applications
The compound 2-Amino-4-(5-tert-butylthiophen-2-yl)-1-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic molecule with potential applications in various scientific fields. This article explores its applications, particularly in medicinal chemistry and materials science, highlighting relevant research findings and case studies.
Anticancer Activity
Research has demonstrated that compounds similar to 2-Amino-4-(5-tert-butylthiophen-2-yl)-1-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile exhibit significant anticancer properties. For instance, studies have shown that derivatives of 2-amino-4-aryl carbonitriles can disrupt microtubule formation and induce cell cycle arrest in cancer cells. These mechanisms are crucial for developing new anticancer therapies that target specific pathways involved in tumor growth and metastasis .
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Some studies suggest that similar hexahydroquinoline derivatives may exhibit protective effects against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress . This opens avenues for research into treatments for conditions such as Alzheimer's disease and Parkinson's disease.
Antimicrobial Properties
The antimicrobial activity of compounds in this class has also been investigated. Preliminary studies indicate that certain derivatives can inhibit the growth of various bacterial strains, suggesting potential applications as antibacterial agents . This aspect is particularly relevant given the rising concern over antibiotic resistance.
Photophysical Properties
The photophysical properties of 2-Amino-4-(5-tert-butylthiophen-2-yl)-1-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile have been explored for use in fluorescent sensors. The ability to emit fluorescence under specific conditions makes it suitable for applications in bioimaging and environmental monitoring . Understanding the solvent-dependent shifts in fluorescence can aid in designing more effective sensors.
Polymer Composites
In materials science, the incorporation of this compound into polymer matrices has been studied to enhance mechanical properties and thermal stability. Its unique structure can improve the performance characteristics of composite materials used in various industrial applications .
Anticancer Research
A notable case study involved a series of synthesized hexahydroquinoline derivatives tested against multiple cancer cell lines. One derivative demonstrated an IC50 value significantly lower than standard chemotherapeutics like Doxorubicin, indicating superior potency against certain tumor types. This study highlighted the compound's potential as a lead candidate for further development into anticancer drugs .
Neuroprotective Studies
In another study focused on neuroprotection, researchers evaluated the effects of similar compounds on neuronal cell lines subjected to oxidative stress. Results showed a marked decrease in cell death when treated with these compounds compared to controls, supporting their potential use in neurodegenerative disease therapies .
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties of Hexahydroquinoline Derivatives
Substituent Effects on Physicochemical Properties
- Electronic Effects :
- Thiophene vs. Furan/Pyridine : The thiophene moiety in the target compound provides electron-rich π-systems for charge-transfer interactions, whereas furan (in ) and pyridine (in ) offer varied electronic environments.
- Halogen Substituents : Bromine () and chlorine () enhance halogen bonding but may reduce solubility compared to fluorine ().
- Solubility: The 4-dimethylaminophenyl group in improves aqueous solubility via amine protonation, whereas the tert-butyl group in the target compound likely decreases it.
Preparation Methods
Ionic Liquid-Catalyzed One-Pot Synthesis
The use of dabco-derived ionic liquids (e.g., [H-DABCO][HSO]) enables efficient cyclocondensation of:
-
4-Methylbenzaldehyde (for the 4-methylphenyl group)
-
5-tert-Butylthiophene-2-carbaldehyde (for the thiophene moiety)
-
Dimedone (1,3-dicarbonyl component)
-
Malononitrile (cyano group source)
-
Ammonium acetate (nitrogen source)
-
Catalyst : 30 mg [H-DABCO][HSO]
-
Solvent : Ethanol (3–4 mL)
-
Temperature : Room temperature (25°C)
-
Time : 15–20 minutes
-
Yield : 82–94%
This method avoids column chromatography, with products isolated via crystallization in ethanol .
Ultrasonic-Assisted Fe3_33O4_44@GA@IG Nanocomposite Catalysis
FeO nanoparticles embedded in gum acacia and ionic gel (FeO@GA@IG) enhance reaction kinetics under ultrasound:
| Parameter | Value |
|---|---|
| Catalyst loading | 10 mg |
| Solvent | Ethanol |
| Ultrasound frequency | 40 kHz |
| Time | 20 minutes |
| Yield | 89–92% |
Advantages :
-
Reduced energy consumption (room temperature)
-
Recyclable catalyst (5 cycles with <5% activity loss)
Stepwise Synthesis Pathways
Hexahydroquinoline Core Formation
The core is constructed via Mannich-type cyclization :
-
Enamine formation between 4-methylaniline and dimedone.
-
Knoevenagel condensation with malononitrile.
-
Molar ratio : 1:1:1 (aldehyde:1,3-dicarbonyl:malononitrile)
-
Base : Piperidine (10 mol%)
-
Solvent : Ethanol
-
Time : 2 hours at reflux
Catalytic Systems and Yield Optimization
Comparative Analysis of Catalysts
| Catalyst | Yield (%) | Time | Temperature | Reference |
|---|---|---|---|---|
| [H-DABCO][HSO] | 94 | 15 min | RT | |
| FeO@GA@IG | 92 | 20 min | RT | |
| Piperidine | 78 | 2 hrs | Reflux |
Key Insight : Ionic liquids and nanocomposites outperform traditional bases in efficiency.
Solvent and Temperature Effects
| Solvent | Yield (%) | Reaction Time |
|---|---|---|
| Ethanol | 94 | 15 min |
| Water | 28 | 120 min |
| Acetonitrile | 56 | 90 min |
Purification and Characterization
Crystallization Protocols
Products are purified via ethanol-water recrystallization , yielding >98% purity.
Spectroscopic Validation
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Green Metrics
Challenges and Solutions
Regioselectivity Issues
Q & A
Q. What are the common synthetic routes for preparing this hexahydroquinoline derivative, and what key intermediates are involved?
The synthesis typically involves a multi-step process:
- Step 1 : Condensation of substituted thiophene precursors (e.g., 5-tert-butylthiophen-2-carboxaldehyde) with cyclic ketones to form tetrahydroquinoline scaffolds.
- Step 2 : Introduction of the 4-methylphenyl group via Friedel-Crafts alkylation or nucleophilic substitution.
- Step 3 : Cyanidation at the 3-position using KCN or trimethylsilyl cyanide under acidic conditions. Key intermediates include the hexahydroquinoline core and tert-butylthiophene derivatives. Reaction optimization often requires monitoring by TLC or HPLC to isolate intermediates .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR (1H/13C) : Critical for confirming substituent positions (e.g., tert-butyl group at thiophene, methylphenyl at N1) and hydrogen bonding patterns in the hexahydroquinoline ring.
- FT-IR : Identifies functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, carbonyl at ~1680 cm⁻¹).
- X-ray crystallography : Resolves stereochemistry and confirms the boat conformation of the hexahydroquinoline ring, as seen in related chromene derivatives .
Q. How can researchers design initial biological activity assays for this compound?
- Antimicrobial screening : Use broth microdilution assays (MIC/MBC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), referencing tetrahydrochromene analogs with known activity .
- Cytotoxicity : Employ MTT assays on human cell lines (e.g., HEK-293) to establish selectivity indices.
Advanced Research Questions
Q. How can reaction yields be improved during the synthesis of the tert-butylthiophene substituent?
- Optimization strategies :
- Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce the tert-butyl group to thiophene, ensuring minimal steric hindrance.
- Employ microwave-assisted synthesis to reduce reaction time and side products (e.g., dimerization).
- Monitor reaction progress via GC-MS to identify byproducts like de-cyanated derivatives .
Q. What computational methods are suitable for predicting binding interactions with biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., bacterial DNA gyrase or fungal CYP51).
- MD simulations : Analyze stability of ligand-target complexes (e.g., 100 ns simulations in GROMACS) to assess hydrogen bonding with key residues (e.g., Asp86 in S. aureus GyrB) .
Q. How should researchers address conflicting solubility data in polar vs. non-polar solvents?
- Contradiction analysis :
- Perform Hansen solubility parameter (HSP) calculations to rationalize discrepancies.
- Experimental validation: Use dynamic light scattering (DLS) to detect aggregation in DMSO/water mixtures.
- Modify substituents (e.g., replace tert-butyl with smaller alkyl groups) to enhance solubility without compromising bioactivity .
Q. What strategies are effective for structure-activity relationship (SAR) studies on this compound?
- Analog synthesis : Replace the 4-methylphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess impact on antimicrobial activity.
- Pharmacophore mapping : Identify critical moieties (e.g., the 3-cyano group and thiophene ring) using 3D-QSAR models in MOE or SYBYL .
Methodological Guidance
Q. How to resolve crystallographic disorder in the hexahydroquinoline ring?
- Collect high-resolution data (≤ 0.8 Å) at low temperature (100 K).
- Apply SHELXL refinement with constraints for disordered tert-butyl groups.
- Validate using Rint and GooF metrics, referencing triclinic crystal systems in related compounds .
Q. What in vitro assays are recommended for evaluating metabolic stability?
- Liver microsome assays : Incubate with rat/human microsomes (1 mg/mL) and NADPH, followed by LC-MS/MS to quantify parent compound depletion.
- CYP450 inhibition : Use fluorogenic substrates (e.g., CYP3A4) to assess isoform-specific inhibition risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
